c-Fms-IN-1 (CAS: 885703-64-0) is a highly potent, small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R / c-Fms) kinase, demonstrating a biochemical IC50 of 0.8 nM . Structurally characterized as a furan-2-carboxamide derivative, it is utilized primarily in preclinical models requiring stringent macrophage or microglia depletion without the off-target kinome liabilities of earlier-generation agents [1]. For procurement, it offers a highly stable solid form that is readily soluble in standard DMSO-based excipient mixtures, making it a reliable, high-purity (>98%) precursor for in vivo dosing regimens targeting tumor-associated macrophages (TAMs) and autoimmune inflammation .
Procuring generic receptor tyrosine kinase (RTK) inhibitors like Pexidartinib (PLX3397) or Sunitinib as substitutes for c-Fms-IN-1 introduces severe cross-reactivity with c-Kit, FLT3, and PDGFR . This off-target binding confounds phenotypic readouts in macrophage biology, as c-Kit and FLT3 independently regulate hematopoietic stem cell differentiation. Furthermore, substituting with the older-generation selective inhibitor GW2580 requires significantly higher micromolar dosing due to its weaker potency (IC50 ~60 nM), which increases the risk of compound precipitation in culture media and dose-limiting toxicity in vivo . Procuring the exact c-Fms-IN-1 compound ensures sub-nanomolar target engagement, preserving the specificity required for precise CSF1R pathway delineation without formulation failures.
In comparative biochemical profiling, c-Fms-IN-1 demonstrates an IC50 of 0.8 nM against the FMS kinase, significantly outperforming the legacy benchmark GW2580, which exhibits an IC50 of approximately 60 nM under similar assay conditions. This 75-fold increase in potency allows for drastically reduced compound consumption per assay and minimizes the risk of solvent-induced artifacts in cell culture.
| Evidence Dimension | In vitro c-Fms (CSF1R) kinase inhibition (IC50) |
| Target Compound Data | 0.8 nM |
| Comparator Or Baseline | GW2580 (60 nM) |
| Quantified Difference | 75-fold higher biochemical potency |
| Conditions | Purified FMS kinase biochemical assay |
Enables ultra-low dosing in cellular assays, drastically reducing off-target toxicity and conserving material budgets.
Unlike clinical-stage dual inhibitors such as Pexidartinib (PLX3397), which heavily cross-react with c-Kit and FLT3 (IC50s in the 3-20 nM range), c-Fms-IN-1 is engineered for high selectivity toward CSF1R . The exclusion of c-Kit and FLT3 activity prevents the simultaneous disruption of broader hematopoietic stem cell lineages, which is a critical confounding factor when using multi-kinase inhibitors to study isolated macrophage behavior [1].
| Evidence Dimension | Target selectivity (CSF1R vs. c-Kit/FLT3) |
| Target Compound Data | Highly selective for CSF1R at sub-nanomolar concentrations |
| Comparator Or Baseline | Pexidartinib (Dual inhibition of c-Kit/FLT3 at <20 nM) |
| Quantified Difference | Elimination of c-Kit/FLT3 cross-reactivity |
| Conditions | Kinome-wide selectivity profiling |
Critical for procurement in immunology research where isolating CSF1R-dependent macrophage function from general hematopoiesis is required.
For in vivo applications, c-Fms-IN-1 exhibits excellent processability into standard vehicle systems. It forms a clear, stable working solution at ≥ 0.5 mg/mL using a co-solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or alternatively in 20% SBE-β-CD in saline . This predictable solubility profile prevents the erratic bioavailability and precipitation issues often encountered with highly lipophilic generic kinase inhibitors.
| Evidence Dimension | Vehicle compatibility and solution stability |
| Target Compound Data | Clear solution at ≥ 0.5 mg/mL in standard PEG300/Tween-80 or SBE-β-CD vehicles |
| Comparator Or Baseline | Unformulated or purely aqueous baselines (insoluble) |
| Quantified Difference | Guaranteed ≥ 0.5 mg/mL stable working solution |
| Conditions | Standard preclinical vehicle preparation at room temperature |
Guarantees reproducible pharmacokinetics and reduces animal cohort waste caused by formulation failures.
Within its specific furan-2-carboxamide structural class, c-Fms-IN-1 represents a highly optimized derivative. When compared to close analogs such as c-Fms-IN-2, c-Fms-IN-1 exhibits an IC50 of 0.8 nM, whereas c-Fms-IN-2 only achieves an IC50 of 24 nM . Procuring the IN-1 variant ensures maximum target suppression, making it the definitive choice for establishing baseline CSF1R inhibition in structure-activity relationship (SAR) studies.
| Evidence Dimension | Biochemical IC50 against c-Fms |
| Target Compound Data | 0.8 nM |
| Comparator Or Baseline | c-Fms-IN-2 (24 nM) |
| Quantified Difference | 30-fold higher biochemical potency |
| Conditions | In vitro c-Fms kinase assay |
Ensures buyers select the most potent analog of the series, maximizing experimental signal-to-noise ratios.
Due to its sub-nanomolar potency and lack of c-Kit interference, c-Fms-IN-1 is the optimal choice for selectively depleting TAMs in syngeneic mouse tumor models without disrupting broader hematopoiesis [1].
Its high specificity for CSF1R makes it highly suitable for in vitro and in vivo studies aimed at depleting microglia in models of Alzheimer's disease or multiple sclerosis, where off-target kinase inhibition would confound neurotoxicity readouts .
As originally discovered for anti-inflammatory applications, its validated formulation protocols allow for consistent systemic dosing in murine collagen-induced arthritis models, providing reliable baseline data for novel anti-inflammatory drug development[1].